(2-Methanesulfonylethyl)(propan-2-yl)amine

Description

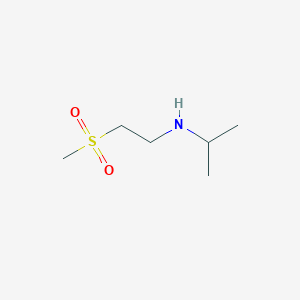

(2-Methanesulfonylethyl)(propan-2-yl)amine is a secondary amine characterized by a methanesulfonyl (CH₃SO₂) group attached to an ethyl chain, which is further linked to a propan-2-yl (isopropyl) amine moiety. This compound belongs to a broader class of sulfonamide derivatives, which are widely explored in medicinal chemistry for their pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

N-(2-methylsulfonylethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2S/c1-6(2)7-4-5-10(3,8)9/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDXEYILRKFVGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359011-40-8 | |

| Record name | (2-methanesulfonylethyl)(propan-2-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(2-Methanesulfonylethyl)(propan-2-yl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial effects, cytotoxicity against cancer cells, and other pharmacological properties based on recent research findings.

- Chemical Formula : C₇H₁₅NO₂S

- Molecular Weight : 175.27 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/ml) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Candida albicans | 10 | 100 |

The compound exhibited significant activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent in clinical settings .

Cytotoxic Activity

The cytotoxic effects of this compound have been assessed using various cancer cell lines, particularly MCF-7 breast cancer cells. The compound showed promising results, with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Reference Compound IC50 (Tamoxifen, µM) |

|---|---|---|

| MCF-7 | 20 | 25 |

| HepG2 | 30 | 35 |

The results suggest that this compound has comparable cytotoxicity to established anticancer drugs like Tamoxifen, positioning it as a candidate for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by disrupting cellular membranes in bacteria and inducing apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against multidrug-resistant bacterial strains revealed that the compound could inhibit growth effectively, suggesting its potential use in treating resistant infections .

- Cytotoxicity Evaluation : In vitro studies on MCF-7 cells showed that treatment with the compound led to increased apoptosis rates compared to control groups. Flow cytometry analysis confirmed the induction of programmed cell death pathways .

Safety and Toxicology

While the biological activities are promising, safety assessments indicate that this compound may cause skin irritation and eye damage upon contact. It is classified under skin corrosion/irritation (Category 2) and serious eye damage/eye irritation (Category 2) according to safety data sheets .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has demonstrated that compounds similar to (2-Methanesulfonylethyl)(propan-2-yl)amine exhibit cell-cycle inhibitory activity, making them potential candidates for cancer therapy. For instance, a patent describes the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell proliferation. The inhibition of these kinases can be advantageous in treating cancers such as leukemia and solid tumors .

1.2 Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly in conditions like rheumatoid arthritis and psoriasis. Studies indicate that sulfonamide derivatives can modulate inflammatory pathways, providing therapeutic benefits in chronic inflammatory diseases .

Organic Synthesis Applications

2.1 Amide Coupling Reactions

this compound serves as a versatile reagent in amide coupling reactions. Its sterically hindered nature allows it to act as a base without competing with nucleophilic amines, thus facilitating the formation of amides from carboxylic acids and amines .

2.2 Alkylation Reactions

The compound has been utilized in selective alkylation processes, where it aids in converting secondary amines to tertiary amines without forming unwanted byproducts, such as quaternary ammonium salts. This selectivity is crucial for synthesizing complex organic molecules .

Data Tables

Case Studies

4.1 Case Study: CDK Inhibition

A notable study highlighted the efficacy of sulfonamide derivatives, including this compound, in inhibiting CDK activity. The research showed that these compounds could reduce tumor cell proliferation by disrupting the cell cycle, indicating their potential as anticancer agents .

4.2 Case Study: Synthesis of β-Amino Sulfones

Another investigation focused on the synthesis of β-amino sulfones using this compound as a key reagent. The study reported a general method for synthesizing these important motifs found in natural products and pharmaceuticals, showcasing the compound's utility in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of (2-Methanesulfonylethyl)(propan-2-yl)amine with its analogs:

| Compound Name (IUPAC) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties | Reference |

|---|---|---|---|---|---|

| This compound | C₆H₁₅NO₂S | 177.26* | Methanesulfonylethyl | High polarity, potential sulfonamide bioactivity | |

| (2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride | C₅H₁₂ClF₂N | 159.61 | Difluoroethyl, hydrochloride | Enhanced metabolic stability, salt form improves solubility | |

| 2-(1H-Indol-3-yl)ethyl(propan-2-yl)amine (MiPT) | C₁₄H₂₀N₂ | 216.32 | Indole ethyl | Psychoactive (serotonergic receptor interaction) | |

| {[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine | C₁₅H₁₉NS | 245.40 | Thiophene-methylphenyl | Supplier-reported; potential aromatic interactions |

*Calculated from SMILES in; experimental data unavailable.

Key Observations:

- Polarity and Solubility : The methanesulfonyl group in the target compound increases polarity compared to fluorinated (e.g., ) or aromatic (e.g., ) analogs. This may enhance aqueous solubility, critical for drug bioavailability.

- Bioactivity : The indole-containing analog (MiPT) exhibits psychoactive properties, suggesting that substituents like aromatic heterocycles significantly alter biological target profiles. In contrast, sulfonamide derivatives often show enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial activity.

- Synthetic Accessibility : Propan-2-ylamine derivatives are typically synthesized via nucleophilic substitution or reductive amination (e.g., reactions with sulfonyl chlorides or aldehydes). The methanesulfonylethyl group likely requires sulfonation of a precursor ethylamine.

(a) Sulfonamide Derivatives

The methanesulfonyl group is a hallmark of sulfonamide drugs, which are known for antibacterial, antiviral, and diuretic applications.

- Enzyme Inhibition : Sulfonamides often inhibit enzymes via binding to catalytic zinc ions (e.g., carbonic anhydrase).

- CNS Activity: Analogous compounds like MiPT () interact with serotonin receptors, though sulfonamide substitution may shift activity toward non-CNS targets.

(b) Fluorinated Analogs

(2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride () highlights the role of fluorine in enhancing metabolic stability and lipophilicity, traits valuable in agrochemicals or antivirals. However, fluorine’s electronegativity may reduce basicity compared to sulfonamides.

(c) Aromatic and Heterocyclic Derivatives

Preparation Methods

Asymmetric Reduction of Enamine or Ketone Precursors

One of the most effective approaches to prepare aminosulfones such as (2-Methanesulfonylethyl)(propan-2-yl)amine is through asymmetric hydrogenation or reduction of enamines or ketones bearing sulfonyl substituents.

- Step A: Reacting a ketone with ammonia or ammonium salts to form an enamine intermediate.

- Step B: Asymmetric hydrogenation of the enamine or N-acyl enamine using a metal catalyst combined with a chiral ligand or a chiral metal catalyst/ligand complex.

- Step C: Conversion of the resulting hydroxysulfone or N-acyl aminosulfone to the target aminosulfone.

- Metal catalysts such as Rhodium, Ruthenium, or Iridium complexes.

- Chiral ligands to induce enantioselectivity.

- Alternative reduction methods include transfer hydrogenation, borane reduction with chiral oxazaborolidines, hydrosilylation, and biocatalytic reduction using yeast or fungi.

This method ensures high enantiomeric excess and purity of the aminosulfone product.

The methanesulfonyl group introduction is typically achieved by sulfonylation reactions on the ethyl chain or via sulfonamide intermediates.

- Sulfonyl chlorides or methanesulfonyl chloride can be reacted with suitable amines or alcohol precursors.

- Amidation or nucleophilic substitution reactions are used to attach the sulfonyl group to the ethyl side chain.

- Protection and deprotection strategies (e.g., Boc protection) are employed to control reactivity during multi-step synthesis.

Nucleophilic Substitution and Reductive Amination for Isopropyl Amine Installation

The isopropyl amine moiety can be introduced via:

- Nucleophilic substitution of a suitable leaving group on the ethyl chain by isopropylamine.

- Reductive amination of a ketone intermediate with isopropylamine under reducing conditions.

These steps often follow or precede sulfonylation, depending on the synthetic route.

Representative Synthetic Route from Literature

A detailed synthetic sequence analogous to the preparation of aminosulfone derivatives includes:

- Conversion of methyl esters of protected amino acids to β-ketonitriles.

- Treatment with hydrazine to form amino derivatives.

- Coupling with sulfonamido benzoic acid derivatives under amidation conditions.

- Deprotection steps to yield the final aminosulfone compound.

This route involves careful control of reaction conditions such as temperature, solvent choice (e.g., tetrahydrofuran, toluene, methanol), and purification techniques (e.g., silica gel chromatography).

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Asymmetric Hydrogenation | Metal catalyst (Rh, Ru, Ir), chiral ligands | High enantioselectivity | Requires expensive catalysts |

| Transfer Hydrogenation | Transfer reagents, metal catalysts | Mild conditions | May need optimization |

| Borane Reduction with Oxazaborolidine | Borane reagents, chiral oxazaborolidine | High stereoselectivity | Sensitive reagents |

| Biocatalytic Reduction | Yeast or fungi | Environmentally friendly | Scale-up challenges |

| Nucleophilic Substitution | Isopropylamine, sulfonyl chlorides | Straightforward functionalization | Possible side reactions |

| Amidation with Sulfonamido Acids | Coupling reagents (e.g., HATU), bases (TEA) | Efficient bond formation | Requires protection strategies |

Research Findings and Optimization Notes

- The choice of catalyst and ligand system significantly affects yield and stereochemical purity.

- Protecting groups such as Boc are essential for selective reactions and are removed in final steps.

- Reaction temperatures between −78°C and room temperature are commonly used to control reactivity and selectivity.

- Purification methods include extraction, washing with acidic/basic aqueous solutions, and chromatographic techniques.

- Scale-up considerations involve catalyst loading, solvent recycling, and reaction time optimization.

Q & A

Q. What are the standard synthetic routes for (2-Methanesulfonylethyl)(propan-2-yl)amine, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or reductive amination. For example, methanesulfonyl chloride may react with a primary amine (e.g., isopropylamine) in a polar aprotic solvent (e.g., DMF) under inert conditions to introduce the sulfonyl group . Reductive amination using a ketone precursor (e.g., 2-methanesulfonylethyl ketone) with isopropylamine and a reducing agent (e.g., NaBH₃CN) is another viable route. Yields depend on temperature (typically 0–60°C), solvent polarity, and catalyst selection. Impurities from side reactions (e.g., over-alkylation) can be mitigated by stoichiometric control and stepwise purification .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substituent connectivity, with attention to methanesulfonyl’s deshielding effect (~δ 3.1–3.3 ppm for CH₃SO₂) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~ 180–200 Da).

- X-ray Crystallography : SHELX software for structure refinement, particularly if single crystals are obtained via slow evaporation in ethanol/water .

- FT-IR : Peaks at ~1120 cm⁻¹ (S=O stretch) and ~1300 cm⁻¹ (C-SO₂) confirm sulfonyl group presence .

Q. How is this compound utilized in medicinal chemistry research?

The methanesulfonyl group enhances metabolic stability and binding affinity in drug candidates. It serves as a precursor for kinase inhibitors or enzyme modulators, where the sulfonyl moiety acts as a hydrogen-bond acceptor. For example, analogs have been used to study transaminase (TA) activity, with enantiomeric selectivity achieved via chiral catalysts .

Advanced Research Questions

Q. How can data discrepancies in NMR or crystallographic analyses be resolved?

Contradictions in NMR data (e.g., unexpected splitting) may arise from dynamic stereochemistry or hygroscopicity. Deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR can clarify exchange processes. For crystallography, hydrogen-bonding patterns (e.g., using Etter’s graph-set analysis) help resolve disorder; SHELXL refinement with TWIN commands addresses twinning artifacts .

Q. What strategies optimize enantioselective synthesis of this amine?

Chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution (e.g., lipase-mediated hydrolysis) achieve enantiomeric excess (>90%). Kinetic analysis (e.g., monitoring ee via chiral HPLC) identifies optimal catalysts (e.g., Ru-BINAP complexes). Isotopic labeling (e.g., ¹³C) can track stereochemical pathways .

Q. How does the methanesulfonyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing sulfonyl group activates adjacent carbons for nucleophilic attack but may deactivate aryl rings in Suzuki-Miyaura couplings. Computational modeling (DFT) predicts charge distribution, guiding catalyst choice (e.g., Pd(OAc)₂ with SPhos ligand) .

Q. What methods troubleshoot low yields in large-scale synthesis?

- Side Reactions : Competing N-alkylation can be suppressed by using bulky bases (e.g., DIPEA) .

- Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol) improves purity.

- Catalyst Deactivation : Trace moisture degrades catalysts; molecular sieves or anhydrous solvents mitigate this .

Q. How are biological activity discrepancies rationalized across studies?

Variability in enzyme inhibition assays may stem from stereochemical impurities or buffer conditions (e.g., pH affecting sulfonyl protonation). Validate compound purity via HPLC and replicate assays in multiple buffer systems (e.g., Tris-HCl vs. phosphate) .

Q. What computational approaches predict intermolecular interactions for this compound?

Molecular docking (AutoDock Vina) with homology models of target proteins (e.g., MAO-B) identifies binding poses. Hydrogen-bonding networks are analyzed using Cambridge Structural Database (CSD) data, with graph-set notation (e.g., R₂²(8) motifs) guiding supramolecular design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.